molecular formula C6H7ClN2O6S B8030370 Benzenamine, 4-chloro-3-nitro-, sulfate CAS No. 90066-11-8

Benzenamine, 4-chloro-3-nitro-, sulfate

Cat. No.: B8030370
CAS No.: 90066-11-8
M. Wt: 270.65 g/mol
InChI Key: APMRJYFVRWUBJG-UHFFFAOYSA-N
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Description

Benzenamine, 4-chloro-3-nitro-, sulfate is a sulfate salt derived from 4-chloro-3-nitroaniline (CAS 635-22-3), a substituted aromatic amine. The parent compound, 4-chloro-3-nitroaniline, has the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol . It features a chlorine substituent at the para position and a nitro group at the meta position relative to the amine group. The sulfate form enhances water solubility, making it suitable for industrial applications such as dye and pigment synthesis . Its melting point ranges between 99–101°C , and it is classified under intermediates for chemical synthesis, particularly in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

4-chloro-3-nitroaniline;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2.H2O4S/c7-5-2-1-4(8)3-6(5)9(10)11;1-5(2,3)4/h1-3H,8H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMRJYFVRWUBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])Cl.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90066-11-8
Record name Benzenamine, 4-chloro-3-nitro-, sulfate (1:?)
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Record name Benzenamine, 4-chloro-3-nitro-, sulfate (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-chloro-3-nitro-, sulfate (1:?)
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of 4-chloroaniline: The synthesis of 4-chloro-3-nitroaniline typically involves the nitration of 4-chloroaniline. This reaction is carried out by treating 4-chloroaniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the amino group.

    Sulfonation: The resulting 4-chloro-3-nitroaniline can then be converted to its sulfate salt by reacting it with sulfuric acid.

Industrial Production Methods: Industrial production of benzenamine, 4-chloro-3-nitro-, sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Benzenamine, 4-chloro-3-nitro-, sulfate can undergo reduction reactions to convert the nitro group to an amino group, forming 4-chloro-1,3-diaminobenzene.

    Substitution: The compound can participate in nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles.

    Oxidation: Oxidation reactions can further modify the functional groups on the benzene ring.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

    Reduction: 4-chloro-1,3-diaminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzene ring.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
  • Serves as a precursor for the synthesis of various substituted anilines.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of agrochemicals, such as herbicides and insecticides.
  • Employed in the manufacture of rubber chemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenamine, 4-chloro-3-nitro-, sulfate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Substituted Chloroanilines

  • 4-Chloroaniline (CAS 106-47-8):

    • Formula: C₆H₆ClN
    • Molecular weight: 127.57 g/mol
    • Key differences: Lacks the nitro group, reducing electron-withdrawing effects and reactivity in electrophilic substitution. Primarily used in pesticide synthesis .
  • 2-Chloroaniline (CAS 95-51-2) and 3-Chloroaniline (CAS 108-42-9):

    • Ortho and meta isomers exhibit distinct steric and electronic properties. For example, 2-chloroaniline’s steric hindrance limits its use in coupling reactions compared to 4-chloro-3-nitroaniline .

Nitro-Substituted Benzenamines

  • Benzenamine, 4-methyl-3-nitro- (CAS 119-32-4):

    • Formula: C₇H₈N₂O₂
    • Molecular weight: 152.15 g/mol
    • Key differences: A methyl group (electron-donating) replaces chlorine, reducing acidity of the amine group and altering solubility. Used in azo dye synthesis .

Functional Derivatives

Sulfonamide Analogues

  • 4-Chloro-3-nitrobenzenesulfonamide (CAS 97-16-5):
    • Formula: C₆H₅ClN₂O₄S
    • Molecular weight: 236.62 g/mol
    • Key differences: The sulfonamide group (-SO₂NH₂) replaces the sulfate, enhancing stability but reducing water solubility. Used in pharmaceutical intermediates .

Bromo/Chloro-Nitroanilines

  • 2-Bromo-6-chloro-4-nitroaniline (CAS 99-34-3):
    • Formula: C₆H₄BrClN₂O₂
    • Molecular weight: 266.47 g/mol
    • Bromine’s larger atomic radius increases steric hindrance, affecting binding in biological systems .

Sulfate Salts of Substituted Benzenamines

  • 1,3-Benzenediamine, 4-methoxy-, sulfate (CAS 39156-41-7):
    • Diamine structure with a methoxy group, enabling crosslinking applications in resins .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Applications
4-Chloro-3-nitroaniline sulfate C₆H₅ClN₂O₂·H₂SO₄ 172.57 (base) + 98.08 635-22-3 99–101 Dye intermediates, agrochemicals
4-Chloroaniline C₆H₆ClN 127.57 106-47-8 68–70 Pesticide synthesis
4-Methyl-3-nitroaniline C₇H₈N₂O₂ 152.15 119-32-4 120–122 Azo dyes, pharmaceuticals
4-Chloro-3-nitrobenzenesulfonamide C₆H₅ClN₂O₄S 236.62 97-16-5 145–147 Drug intermediates

Biological Activity

Benzenamine, 4-chloro-3-nitro-, sulfate, also known as 4-chloro-3-nitroaniline sulfate, is an organic compound with the molecular formula C₆H₅ClN₂O₂. This compound features a nitro group (-NO₂) and a chloro group (-Cl) attached to a benzene ring, along with an amine group (-NH₂). The sulfate component enhances its solubility in water, making it suitable for various biological applications. Its potential biological activities, particularly in antimicrobial and anticancer research, have garnered significant attention in recent studies.

Synthesis Methods

The synthesis of this compound typically involves:

  • Nitration of 4-Chloroaniline :
    • This is achieved by treating 4-chloroaniline with a mixture of concentrated nitric and sulfuric acids at low temperatures to introduce the nitro group at the meta position relative to the amino group.
  • Formation of Sulfate Salt :
    • The resulting 4-chloro-3-nitroaniline can be converted to its sulfate salt form by reacting it with sulfuric acid.

Chemical Reactions

This compound can undergo various chemical reactions including:

  • Reduction : Converting the nitro group to an amino group.
  • Substitution : The chloro group can be replaced by nucleophiles.
  • Oxidation : Modifying functional groups on the benzene ring.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. For instance:

  • Case Study : A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range of 50-100 µg/mL.

Anticancer Potential

The compound's anticancer properties are also under investigation. It has shown promise in:

  • Cell Line Studies : In vitro studies using human cancer cell lines have suggested that this compound can induce apoptosis (programmed cell death) in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound:

  • Acute Toxicity : In animal studies, it was found to be non-mutagenic at certain doses. Symptoms observed included reduced activity and uncoordinated gait without significant mortality rates .
  • Metabolism : Studies indicate rapid absorption and metabolism in rats, with metabolites primarily excreted in urine as sulfate conjugates. Notably, there was no significant accumulation of the parent compound or its metabolites in tissues .

The biological activity of this compound is largely attributed to its interaction with cellular components:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways.
  • DNA Interaction : Reduction of the nitro group can yield reactive intermediates that interact with nucleic acids, potentially leading to mutagenic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Chloro-2-nitroaniline Nitro group at ortho positionAntimicrobial activity noted
4-Nitroaniline Lacks chloro substituentLimited biological activity
3-Nitroaniline Nitro group at meta positionLess reactive than benzenamine variant

The presence of both chloro and nitro groups in this compound enhances its reactivity and potential applications in medicinal chemistry.

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